molecular formula C17H38O2Si B591382 8-Tri(propan-2-yl)silyloxyoctan-1-ol CAS No. 234112-00-6

8-Tri(propan-2-yl)silyloxyoctan-1-ol

Cat. No. B591382
CAS RN: 234112-00-6
M. Wt: 302.574
InChI Key: ZXWGXNOYYSBRFP-UHFFFAOYSA-N
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Description

“8-Tri(propan-2-yl)silyloxyoctan-1-ol”, also known as “8-[[Tris(1-methylethyl)silyl]oxy]-1-octanol”, is used in the synthesis of volatile organic compounds from Arctic bacteria of the Cytophaga-Flavobacterium-Bacteroides group . It has a molecular weight of 302.57 and a molecular formula of C17H38O2Si .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Canonical SMILES: CC©SiC)(C©C)OCCCCCCCCO . It has a heavy atom count of 20, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 302.57, a molecular formula of C17H38O2Si, and a Canonical SMILES: CC©SiC)(C©C)OCCCCCCCCO . It has a heavy atom count of 20, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .

properties

IUPAC Name

8-tri(propan-2-yl)silyloxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2Si/c1-15(2)20(16(3)4,17(5)6)19-14-12-10-8-7-9-11-13-18/h15-18H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGXNOYYSBRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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